molecular formula C12H24O2 B14695951 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane CAS No. 26946-66-7

1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane

Cat. No.: B14695951
CAS No.: 26946-66-7
M. Wt: 200.32 g/mol
InChI Key: GGRDCTPZRBUOJU-UHFFFAOYSA-N
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Description

1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane is an organic compound with a complex structure It is a derivative of cyclohexane, featuring methoxy and methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1-methylcyclohexanol with methoxy reagents under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as sulfuric acid or Lewis acids can be used to facilitate the reaction. The process is typically carried out in a controlled environment to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-methylcyclohexane: Similar structure but lacks the additional methoxy group.

    1-Methoxy-4-(1-methylethyl)cyclohexane: Similar structure but with different alkyl substitution.

    1-Methoxy-4-(1-methoxy-1-methylethyl)benzene: Similar functional groups but with a benzene ring instead of cyclohexane.

Uniqueness

1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

26946-66-7

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

1-methoxy-4-(2-methoxypropan-2-yl)-1-methylcyclohexane

InChI

InChI=1S/C12H24O2/c1-11(2,13-4)10-6-8-12(3,14-5)9-7-10/h10H,6-9H2,1-5H3

InChI Key

GGRDCTPZRBUOJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)OC)OC

Origin of Product

United States

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